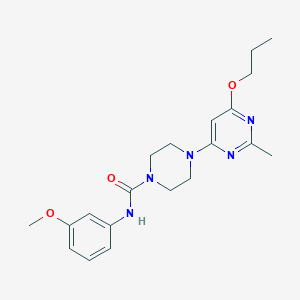

![molecular formula C13H14N8O B2480687 N-甲基-N-(1-{[1,2,4]三唑[4,3-b]吡啶-6-基}氮杂环丁-3-基)-1H-吡唑-4-甲酰胺 CAS No. 2198365-71-6](/img/structure/B2480687.png)

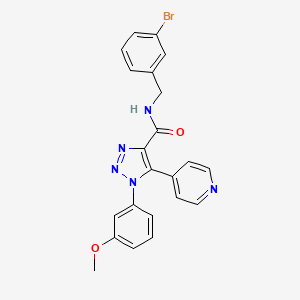

N-甲基-N-(1-{[1,2,4]三唑[4,3-b]吡啶-6-基}氮杂环丁-3-基)-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenylpyridazines . It is also known as N-METHYL-N- [3- (3-METHYL [1,2,4]TRIAZOLO [4,3-B]PYRIDAZIN-6-YL)PHENYL]ACETAMIDE .

Molecular Structure Analysis

The molecular formula of this compound is C15H13F3N10 . It has an average mass of 390.326 Da and a monoisotopic mass of 390.127686 Da .Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.32 . The boiling point is reported to be between 200-201 degrees .科学研究应用

Anticancer Activity

The triazolothiadiazine scaffold exhibits promising anticancer properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. These derivatives interfere with critical cellular processes, such as cell cycle regulation, apoptosis, and angiogenesis. Additionally, they may inhibit specific enzymes or signaling pathways involved in cancer progression .

Antimicrobial Effects

The compound demonstrates antimicrobial activity against bacteria and fungi. In vitro studies have shown its effectiveness against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumonia, and Candida albicans. These findings suggest its potential as a novel antimicrobial agent .

Analgesic and Anti-Inflammatory Properties

Triazolothiadiazine derivatives have been investigated for their analgesic and anti-inflammatory effects. These compounds may modulate pain perception and suppress inflammatory responses. Understanding their mechanisms of action could lead to the development of new pain-relieving drugs .

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Antioxidants play a vital role in maintaining overall health and reducing the risk of chronic diseases .

Enzyme Inhibition

Various enzymes are potential drug targets, and triazolothiadiazine derivatives interact with them. These include:

Antiviral Potential

Triazolothiadiazine derivatives have been explored for antiviral activity. Their ability to inhibit viral replication or entry could be valuable in the fight against viral infections .

Antitubercular Agents

Given the global burden of tuberculosis, compounds with antitubercular activity are crucial. Researchers have investigated the potential of triazolothiadiazines in this context .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the compound’s structure and its biological activity is essential for drug design. Researchers have conducted SAR studies to optimize the pharmacological properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. In silico pharmacokinetic and molecular modeling studies have also contributed to this understanding .

- Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold. Topics in Current Chemistry, 380(10), 1–24Read the full article here .

- Other relevant studies include those on microwave-mediated synthesis, cardiovascular applications, and more . 📚

作用机制

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.

Mode of Action

It is believed to interact with the cell division protein zipa, potentially inhibiting its function . This could lead to disruption of bacterial cell division, thereby inhibiting the growth and proliferation of the bacteria.

Biochemical Pathways

Given its target, it is likely that it impacts thebacterial cell division pathway .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of bacterial cell division. By targeting the Cell division protein ZipA, it may disrupt the normal division process of the bacteria, potentially leading to bacterial death or growth inhibition .

属性

IUPAC Name |

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N8O/c1-19(13(22)9-4-14-15-5-9)10-6-20(7-10)12-3-2-11-17-16-8-21(11)18-12/h2-5,8,10H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZSLIBGQZNMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CNN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)

![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)

![5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480616.png)

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)

![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)

![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)